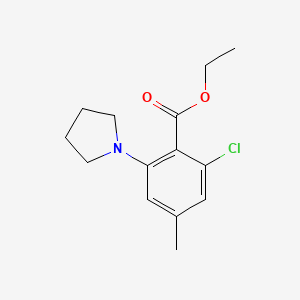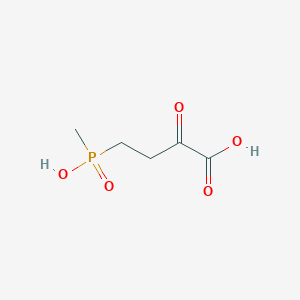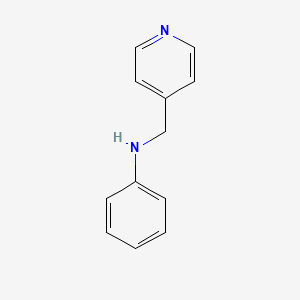![molecular formula C19H28N2O3S2 B1227262 N-[3-[[diethylamino(sulfanylidene)methyl]thio]-1-oxopropyl]carbamic acid (4-tert-butylphenyl) ester](/img/structure/B1227262.png)
N-[3-[[diethylamino(sulfanylidene)methyl]thio]-1-oxopropyl]carbamic acid (4-tert-butylphenyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-[[diethylamino(sulfanylidene)methyl]thio]-1-oxopropyl]carbamic acid (4-tert-butylphenyl) ester is an alkylbenzene.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Chiral Auxiliaries and Enolates : Research by Brenner et al. (2003) explores compounds such as oxazolidinones, which are closely related to the compound . These compounds act as chiral auxiliaries in synthesis, particularly in the formation of enolates (Brenner, Vecchia, Leutert, & Seebach, 2003).
Preparation of Cationic Palladium Complexes : Siedle et al. (2007) described the synthesis of cationic palladium complexes using thioether compounds. The study highlights the coordination chemistry relevant to such compounds, indicating their potential use in complex formation (Siedle, Lassahn, Lozan, Janiak, & Kersting, 2007).
Application in Medicinal Chemistry
Synthesis of Novel Nonproteinogenic Amino Acids : Monteiro et al. (2010) explored the synthesis of novel non-natural amino acids, demonstrating the versatility of carbamic acid derivatives in creating new bioactive compounds (Monteiro, Kołomańska, & Suárez, 2010).
Labelled Compounds for Alzheimer's Disease : The synthesis of labeled compounds, particularly for the treatment of Alzheimer's disease, was investigated by Ciszewska et al. (1997). Their study included the synthesis of carbamic acid phenyl ester derivatives, which are structurally similar to the compound (Ciszewska, Pfefferkorn, Tang, Jones, Tarapata, & Sunay, 1997).
Photolysis and Reaction Mechanisms
- Photolysis of N-Substituted O-Alkylurethanes : A study by Schultze (1973) on the photolysis of N-aryl-carbamic acid alkyl esters could provide insights into the photochemical behaviors of similar compounds, like the one (Schultze, 1973).
Catalysis and Polymerization
- Synthesis and Polymerization Behavior of Amino Acid-Derived Cyclic Carbonates : The work by Sanda et al. (2001) delves into the synthesis and polymerization of compounds derived from amino acids, indicating potential applications in polymer science (Sanda, Kamatani, & Endo, 2001).
Miscellaneous Applications
- Deprotection of tert-Butyl Carbamates, Esters, and Ethers : Research by Li et al. (2006) on the deprotection of tert-butyl carbamates demonstrates the chemical flexibility and utility of such compounds in various synthetic applications (Li, Berliner, Buzon, Chiu, Colgan, Kaneko, Keene, Kissel, Le, Leeman, Marquez, Morris, Newell, Wunderwald, Witt, Weaver, Zhijun Zhang, & Zhongli Zhang, 2006).
Propiedades
Nombre del producto |
N-[3-[[diethylamino(sulfanylidene)methyl]thio]-1-oxopropyl]carbamic acid (4-tert-butylphenyl) ester |
|---|---|
Fórmula molecular |
C19H28N2O3S2 |
Peso molecular |
396.6 g/mol |
Nombre IUPAC |
(4-tert-butylphenyl) N-[3-(diethylcarbamothioylsulfanyl)propanoyl]carbamate |
InChI |
InChI=1S/C19H28N2O3S2/c1-6-21(7-2)18(25)26-13-12-16(22)20-17(23)24-15-10-8-14(9-11-15)19(3,4)5/h8-11H,6-7,12-13H2,1-5H3,(H,20,22,23) |
Clave InChI |
FCQGKXQHOMXLGE-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=S)SCCC(=O)NC(=O)OC1=CC=C(C=C1)C(C)(C)C |
SMILES canónico |
CCN(CC)C(=S)SCCC(=O)NC(=O)OC1=CC=C(C=C1)C(C)(C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-[benzenesulfonyl(methyl)amino]phenoxy]-N-(1,3-benzothiazol-2-yl)acetamide](/img/structure/B1227180.png)
![N-[[(4-oxo-1-phenyl-5-pyrazolo[3,4-d]pyrimidinyl)amino]-sulfanylidenemethyl]benzamide](/img/structure/B1227181.png)


![1-(4-Fluorophenyl)-3-[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]pyrrolidine-2,5-dione](/img/structure/B1227186.png)
![1-methoxy-N-[(2,3,4-trimethoxyphenyl)methyl]-2-propanamine](/img/structure/B1227187.png)
![N-[2-[2-[2-(4-ethoxyanilino)-2-oxoethyl]-5-tetrazolyl]phenyl]-2-thiophenecarboxamide](/img/structure/B1227190.png)

![2-[[(2,3-Dimethoxyphenyl)-oxomethyl]amino]-5-propan-2-yl-3-thiophenecarboxamide](/img/structure/B1227194.png)

![4-methyl-N-[2-methyl-1,3-bis[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]propan-2-yl]benzamide](/img/structure/B1227197.png)

![1-[2-[(4-Methyl-2-oxo-1-benzopyran-7-yl)oxy]-1-oxoethyl]-4-phenyl-4-piperidinecarboxylic acid](/img/structure/B1227200.png)
![2-[[2-[[1-(2,4-Dimethylphenyl)-5-tetrazolyl]thio]-1-oxoethyl]amino]benzoic acid methyl ester](/img/structure/B1227202.png)